molecular formula C14H15FN4O2S B2624731 N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097914-88-8

N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No. B2624731
CAS RN: 2097914-88-8
M. Wt: 322.36
InChI Key: VQWCHFLIEAEBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is a chemical compound that has gained significant attention in scientific research in recent years. This compound has been synthesized using various methods and has shown promising results in various applications, including medicinal chemistry, drug discovery, and pharmacology.

Mechanism of Action

The mechanism of action of N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including kinases, by binding to their active sites. This inhibition leads to the disruption of various cellular signaling pathways, which are involved in various diseases.
Biochemical and Physiological Effects:
N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been reported to have anti-inflammatory effects by inhibiting the activity of various enzymes involved in inflammation. In addition, it has been reported to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have good yields and high purity. This compound has also been reported to have potent inhibitory activity against various enzymes, making it a valuable tool for studying various cellular signaling pathways. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the research on N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine. One of the most significant directions is the development of more efficient and cost-effective synthesis methods for this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in various diseases. Other future directions include the development of more potent analogs of this compound and the evaluation of its safety and toxicity profiles.

Synthesis Methods

The synthesis of N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine has been reported using various methods. One of the most common methods involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with azetidine-3-amine in the presence of a base, followed by the reaction with pyridazin-3-amine. This method has been reported to yield the desired compound in good yields and high purity.

Scientific Research Applications

N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine has shown promising results in various scientific research applications. One of the most significant applications of this compound is in medicinal chemistry and drug discovery. It has been reported to have potent inhibitory activity against various enzymes, including kinases, which are involved in various diseases, such as cancer and inflammation. This compound has also been reported to have potential therapeutic effects in various animal models of diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

N-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2S/c1-10-7-12(4-5-13(10)15)22(20,21)19-8-11(9-19)17-14-3-2-6-16-18-14/h2-7,11H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWCHFLIEAEBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)NC3=NN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.